

# N1-Methylpseudouridine: A Superior Alternative to Pseudouridine in mRNA Vaccine Technology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N1-Methyl ara-uridine |           |
| Cat. No.:            | B12404889             | Get Quote |

A comparative analysis of N1-Methylpseudouridine (m1 $\Psi$ ) and pseudouridine ( $\Psi$ ) reveals significant advantages of m1 $\Psi$  in enhancing mRNA vaccine efficacy. The substitution of uridine with m1 $\Psi$  in in vitro transcribed (IVT) mRNA leads to substantially higher protein expression and a more dampened innate immune response compared to the use of pseudouridine. These improvements are critical for the development of potent and safe mRNA-based therapeutics and vaccines.

The pioneering work in mRNA technology demonstrated that the incorporation of modified nucleosides, such as pseudouridine ( $\Psi$ ), is crucial for evading the host's innate immune system and enhancing the stability and translational capacity of mRNA.[1] Building upon this, further research has identified N1-methylpseudouridine (m1 $\Psi$ ) as an even more effective modification, establishing a new benchmark for mRNA therapeutics.[2][3] The enhanced performance of m1 $\Psi$ -modified mRNA is attributed to its ability to increase protein translation and further reduce immunogenicity compared to its pseudouridine counterpart.[1]

# Enhanced Protein Expression with N1-Methylpseudouridine

Experimental data consistently demonstrates that the complete replacement of uridine with  $m1\Psi$  results in significantly higher protein expression than the use of  $\Psi$ . This has been observed across various cell lines and in vivo models.

#### **In Vitro Protein Expression**



Studies utilizing firefly luciferase as a reporter gene show a marked increase in protein expression when cells are transfected with  $m1\Psi$ -modified mRNA compared to  $\Psi$ -modified mRNA. This effect is observed in a variety of human and murine cell lines, indicating a broad applicability of this modification. For instance, in human lung carcinoma cells (A549),  $m1\Psi$ -modified mRNA resulted in approximately 10-fold higher luciferase expression 24 hours post-transfection compared to  $\Psi$ -modified mRNA.[2]

| Cell Line                        | Fold Increase in Luciferase Expression<br>(m1Ψ vs. Ψ) at 24h[2] |
|----------------------------------|-----------------------------------------------------------------|
| A549 (Human Lung Carcinoma)      | ~10x                                                            |
| BJ (Human Foreskin Fibroblast)   | ~7x                                                             |
| HeLa (Human Cervical Cancer)     | ~8x                                                             |
| C2C12 (Mouse Myoblast)           | ~4x                                                             |
| HEK293T (Human Embryonic Kidney) | ~13x                                                            |

#### **In Vivo Protein Expression**

The superior translational efficiency of m1Ψ-modified mRNA is also confirmed in animal models. Following intramuscular or intradermal injection of luciferase-encoding mRNA in mice, the total protein expression over a 21-day period was significantly higher for m1Ψ-mRNA than for Ψ-mRNA. This sustained, high-level expression is a critical factor for the efficacy of mRNA vaccines, as it ensures a sufficient amount of antigen is produced to elicit a robust immune response.[2][4]

| Administration Route | Fold Increase in Total Luciferase<br>Expression (m1Ψ vs. Ψ) over 21 days[2]<br>[4] |
|----------------------|------------------------------------------------------------------------------------|
| Intramuscular (i.m.) | ~13x                                                                               |
| Intradermal (i.d.)   | ~9x                                                                                |



### Reduced Immunogenicity of N1-Methylpseudouridine

A key challenge in the development of mRNA therapeutics is the inherent immunogenicity of in vitro transcribed RNA, which can trigger an innate immune response, leading to inflammation and reduced protein expression. Both  $\Psi$  and m1 $\Psi$  modifications significantly reduce this immune activation compared to unmodified mRNA. However, m1 $\Psi$  demonstrates a superior ability to evade immune recognition.[1][5]

The innate immune system detects foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The incorporation of m1 $\Psi$  into the mRNA sequence is more effective than  $\Psi$  at preventing the activation of these sensors, particularly TLR3, which recognizes double-stranded RNA, a common byproduct in IVT reactions.[1] This results in a lower induction of pro-inflammatory cytokines like IFN- $\beta$  and TNF- $\alpha$ .

| Modification                    | Relative IFN-β Induction (vs. Unmodified mRNA)[1] | Relative TNF-α Induction (vs. Unmodified mRNA)[1] |
|---------------------------------|---------------------------------------------------|---------------------------------------------------|
| Pseudouridine (Ψ)               | Reduced                                           | Reduced                                           |
| N1-Methylpseudouridine<br>(m1屮) | Significantly Reduced                             | Significantly Reduced                             |

Note: Specific quantitative values for cytokine induction from a direct side-by-side comparison in the primary literature are often presented as relative reductions. The key finding is that  $m1\Psi$  leads to a more pronounced reduction in these inflammatory markers compared to  $\Psi$ .

### Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanism of innate immune recognition of mRNA and a typical experimental workflow for comparing the efficacy of different mRNA modifications.





Click to download full resolution via product page

Figure 1: Innate immune sensing of modified mRNA.



## mRNA Synthesis Plasmid DNA (Luciferase gene) ÚTP Ψ-UTP m1Ψ-UTP Unmodified mRNA Ψ-mRNA m1Ψ-mRNA Functional Testing Luciferase Assay (Protein Expression) Quantitative Comparison Quantitative Comparison

#### Workflow for Comparing Modified mRNA

Click to download full resolution via product page

Figure 2: Experimental workflow for modified mRNA comparison.



#### **Detailed Experimental Methodologies**

The following protocols are representative of the methods used to compare the performance of  $m1\Psi$ - and  $\Psi$ -modified mRNA.

#### In Vitro Transcription (IVT) of Modified mRNA

- Template Preparation: A plasmid DNA containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter is linearized using a restriction enzyme. The linearized DNA is then purified.
- IVT Reaction Setup: The IVT reaction is assembled in nuclease-free water with the following components at a final concentration in a reaction buffer (e.g., 40 mM Tris-HCl, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine, pH 7.9):
  - Linearized DNA template (~50 μg/mL)
  - T7 RNA Polymerase
  - RNase Inhibitor
  - A mixture of ATP, GTP, CTP (e.g., 2 mM each)
  - Either UTP, pseudouridine-5'-Triphosphate (Ψ-UTP), or N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP) (e.g., 2 mM)
  - Anti-reverse cap analog (ARCA) for 5' capping
- Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.
- Template Removal and Purification: The DNA template is degraded by adding DNase I and incubating for a further 30 minutes at 37°C. The synthesized mRNA is then purified, typically using a lithium chloride precipitation or silica-based columns.
- Quality Control: The concentration, purity, and integrity of the mRNA are assessed by spectrophotometry (A260/A280 ratio) and gel electrophoresis.

#### Cell Culture and mRNA Transfection



- Cell Seeding: Human embryonic kidney 293T (HEK293T) cells, or other suitable cell lines, are seeded in 24-well plates at a density that allows them to reach 70-90% confluency on the day of transfection. They are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
- Transfection Complex Formation: For each well, a specified amount of mRNA (e.g., 250 ng) is diluted in a serum-free medium like Opti-MEM. In a separate tube, a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) is diluted in the same medium according to the manufacturer's instructions. The diluted mRNA and transfection reagent are then combined, mixed gently, and incubated at room temperature for 10-15 minutes to allow for the formation of mRNA-lipid complexes.
- Transfection: The cell culture medium is replaced with fresh, pre-warmed medium, and the transfection complexes are added dropwise to the cells. The plate is gently swirled to ensure even distribution.
- Incubation: The cells are incubated for the desired period (e.g., 24 hours) at 37°C and 5%
   CO2 before analysis.

#### **Luciferase Reporter Assay**

- Cell Lysis: After the incubation period, the culture medium is removed, and the cells are
  washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well,
  and the plate is incubated at room temperature for 15-20 minutes with gentle rocking to
  ensure complete cell lysis.
- Luminometry: A volume of the cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added to each well.
- Measurement: The luminescence, which is proportional to the amount of active luciferase enzyme, is immediately measured using a luminometer. The results are often normalized to the total protein concentration in the lysate to account for variations in cell number.

# Immunogenicity Assessment (Cytokine Measurement by ELISA)



- Sample Collection: At a specified time point after mRNA transfection (e.g., 8-12 hours), the cell culture supernatant is collected from each well.
- ELISA Procedure: A commercial ELISA kit for the cytokine of interest (e.g., human IFN-β or TNF-α) is used according to the manufacturer's protocol.
  - A microplate pre-coated with a capture antibody specific for the cytokine is prepared.
  - Standards and the collected cell culture supernatants are added to the wells and incubated.
  - The plate is washed, and a detection antibody conjugated to an enzyme (e.g., HRP) is added.
  - After another incubation and washing step, a substrate solution is added, which results in a color change proportional to the amount of bound cytokine.
- Data Analysis: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.

In conclusion, the replacement of pseudouridine with N1-methylpseudouridine in mRNA vaccines offers a significant enhancement in performance. The increased protein expression and reduced immunogenicity associated with m1Ψ-modified mRNA contribute to the development of more effective and safer mRNA-based therapies and vaccines, a cornerstone of the success of recent mRNA vaccine platforms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]



- 2. cellscript.com [cellscript.com]
- 3. Generation of Lipid Nanoparticle mRNA Vaccines and Evaluation of Antigen-Specific CD8+ T-Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimized circular RNA vaccines for superior cancer immunotherapy [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [N1-Methylpseudouridine: A Superior Alternative to Pseudouridine in mRNA Vaccine Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404889#advantages-of-n1-methylpseudouridine-over-pseudouridine-in-mrna-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com